

1-Nitrobutane: A Versatile Solvent for Polar and Non-Polar Compounds

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Compound of Interest

Compound Name: 1-Nitrobutane

Cat. No.: B1203751

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitrobutane (C₄H₉NO₂) is a colorless liquid organic compound with a unique combination of a polar nitro group and a non-polar butyl chain. This dual character makes it a promising and versatile solvent for a wide range of chemical applications, including organic synthesis, purification, and chromatography. Its ability to dissolve both polar and non-polar compounds makes it a valuable tool in research and development, particularly in the pharmaceutical and agrochemical industries where it can serve as a solvent or an intermediate.^[1] This document provides detailed application notes and experimental protocols for the use of **1-nitrobutane** as a solvent.

Physicochemical Properties of 1-Nitrobutane

A summary of the key physical and chemical properties of **1-nitrobutane** is presented in the table below. Understanding these properties is crucial for its safe and effective use in the laboratory.

Property	Value	Reference
Molecular Formula	C ₄ H ₉ NO ₂	[2]
Molecular Weight	103.12 g/mol	[2]
Appearance	Colorless liquid	[3]
Boiling Point	152-153 °C	[4]
Melting Point	-81 °C	[4]
Density	0.973 g/mL at 25 °C	[4]
Flash Point	44 °C	[4]
Water Solubility	3.609 g/L at 25 °C (Slightly soluble)	[2]
LogP	1.47	[2]

Solubility Characteristics

1-Nitrobutane's unique molecular structure, featuring both a polar nitro group and a non-polar butyl chain, allows it to dissolve a variety of substances. The principle of "like dissolves like" is a useful guide for predicting solubility.[5]

Qualitative Solubility Profile

Based on its structure and the general principles of solubility, the expected solubility of different classes of compounds in **1-nitrobutane** is summarized below.

Compound Class	Polarity	Expected Solubility in 1-Nitrobutane	Rationale
Alkanes (e.g., Hexane)	Non-polar	Soluble	The non-polar butyl chain of 1-nitrobutane interacts favorably with non-polar alkanes.
Aromatics (e.g., Toluene)	Non-polar	Soluble	Similar to alkanes, the non-polar characteristics dominate the interaction.
Alcohols (e.g., Ethanol, Methanol)	Polar	Miscible to Soluble	The polar nitro group can engage in dipole-dipole interactions and act as a hydrogen bond acceptor with the hydroxyl group of alcohols.[3]
Ketones (e.g., Acetone)	Polar Aprotic	Soluble	Strong dipole-dipole interactions are expected between the carbonyl group of the ketone and the nitro group of 1-nitrobutane.
Esters (e.g., Ethyl Acetate)	Moderately Polar	Soluble	Favorable dipole-dipole interactions are anticipated.
Carboxylic Acids (e.g., Acetic Acid)	Polar	Moderately Soluble	The potential for hydrogen bonding exists, but the acidity of the carboxylic acid

might influence
solubility.

Water

Very Polar

Slightly Soluble

Limited solubility due to the significant non-polar butyl group, although the polar nitro group allows for some miscibility.^[2]

Quantitative Solubility Data

While comprehensive quantitative solubility data for a wide range of compounds in **1-nitrobutane** is not readily available, data from the IUPAC-NIST Solubility Data Series for similar nitroalkanes like nitromethane and nitroethane can provide valuable insights. The following table presents a compilation of available data and estimations based on analogous systems.

Solute	Solute Class	Solvent	Temperature (°C)	Solubility (mass fraction)	Reference/ Note
Water	Polar	1-Nitrobutane	25	0.0036 (g/g solution)	Calculated from 3.609 g/L[2]
Hexane	Non-polar	Nitromethane	102.2	0.485 (in hydrocarbon-rich phase)	[6]
Nonane	Non-polar	Nitromethane	30	~0.017 (in hydrocarbon-rich phase)	[7]
1-Decanol	Polar	Nitroethane	21.2	0.543 (in nitroethane-rich phase)	[8]
1,2-Ethanediol	Polar	Nitroethane	0.0	0.04 (mass fraction of ethanediol)	[9]

Note: The data for nitromethane and nitroethane should be used as an estimation of the expected behavior of solutes in **1-nitrobutane**. Actual solubilities should be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

This protocol outlines a simple method to determine the qualitative solubility of a solid compound in **1-nitrobutane** at room temperature and with heating.

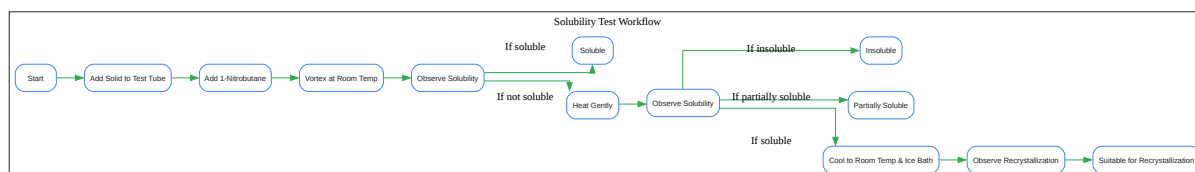
Materials:

- Compound to be tested (solid)
- 1-Nitrobutane**

- Small test tubes
- Spatula
- Vortex mixer
- Hot plate or water bath

Procedure:

- Add approximately 10-20 mg of the solid compound to a clean, dry test tube.
- Add 0.5 mL of **1-nitrobutane** to the test tube.
- Vortex the mixture for 30 seconds and observe if the solid dissolves completely.
- If the solid is not completely soluble at room temperature, gently heat the test tube using a hot plate or water bath while continuing to agitate the mixture.
- Observe if the solid dissolves upon heating.
- If the solid dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath to observe if the compound recrystallizes. This indicates suitability for recrystallization.
- Record the observations as "soluble," "partially soluble," or "insoluble" at both room temperature and with heating.



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Caption: Workflow for Qualitative Solubility Determination.

Protocol 2: Recrystallization of an Organic Compound

This protocol provides a general procedure for the purification of a solid organic compound using **1-nitrobutane** as the recrystallization solvent. This is particularly useful for compounds that are soluble in hot **1-nitrobutane** and insoluble or sparingly soluble in the cold solvent.

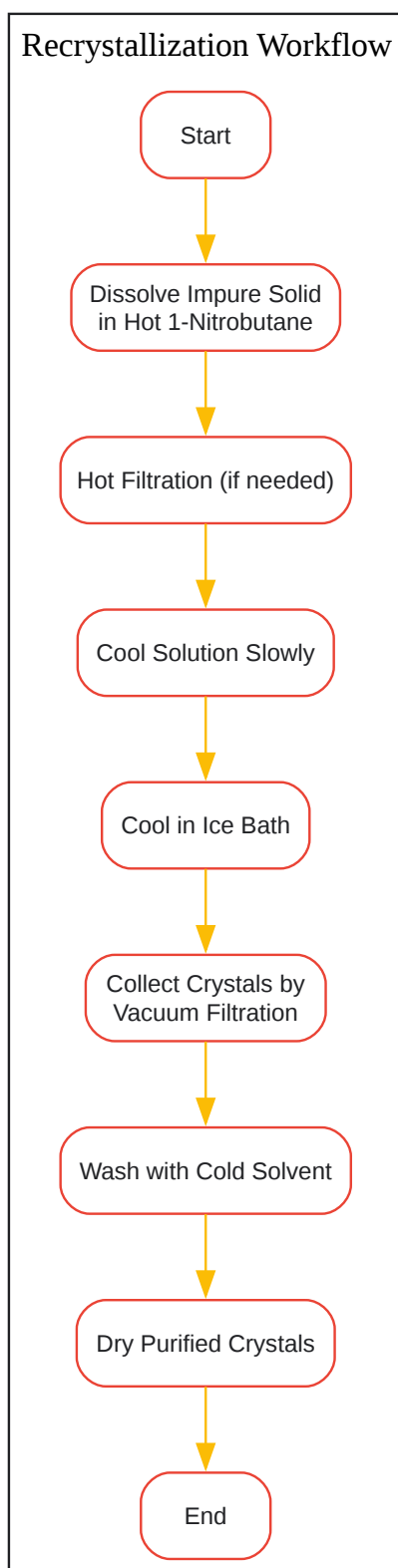
Materials:

- Impure solid compound
- **1-Nitrobutane**
- Erlenmeyer flasks (two sizes)
- Hot plate
- Glass funnel
- Filter paper

- Buchner funnel and filter flask
- Vacuum source

Procedure:

- Place the impure solid in an Erlenmeyer flask.
- Add a minimal amount of **1-nitrobutane**, just enough to cover the solid.
- Gently heat the mixture on a hot plate while swirling until the solvent boils.
- Add small portions of hot **1-nitrobutane** until the solid is completely dissolved. Avoid adding a large excess of solvent.
- If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated glass funnel into a clean Erlenmeyer flask.
- Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
- Once the solution has reached room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.
- Collect the purified crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of ice-cold **1-nitrobutane**.
- Allow the crystals to dry completely on the filter paper or in a desiccator.



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Caption: General Recrystallization Workflow.

Protocol 3: Henry (Nitroaldol) Reaction

1-Nitrobutane can serve as both a reactant and a solvent in the Henry reaction.^[10] This protocol describes a general procedure for the reaction of an aldehyde with **1-nitrobutane**.

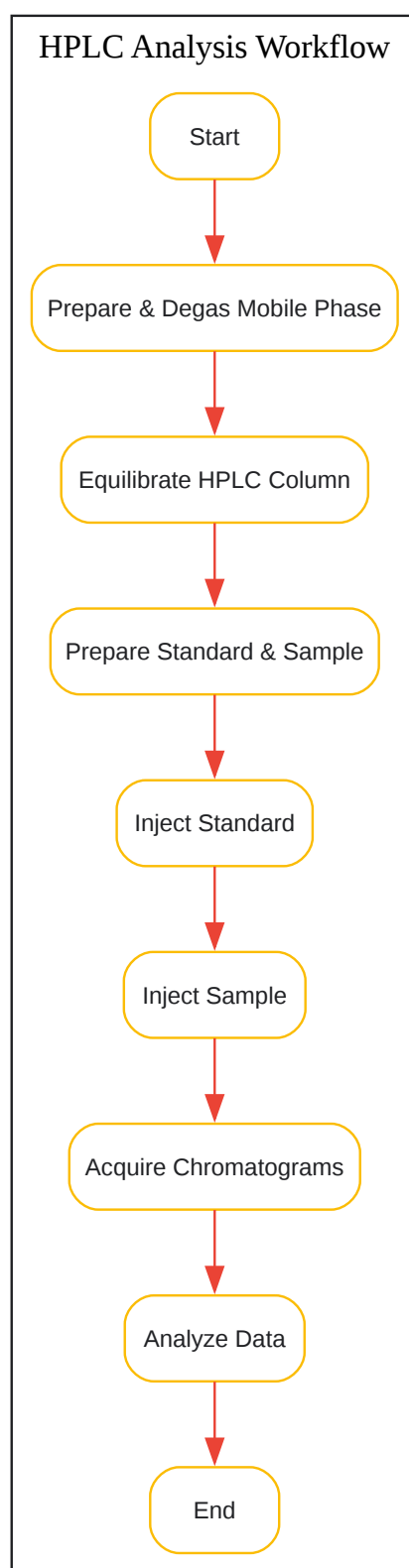
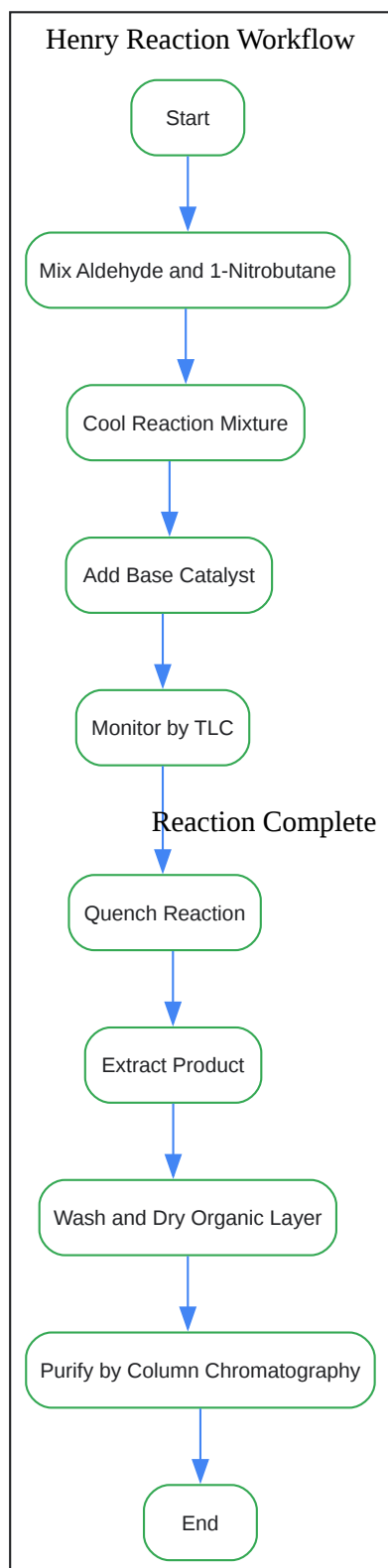
Materials:

- Aldehyde
- **1-Nitrobutane**
- Base catalyst (e.g., triethylamine, DBU)
- Anhydrous solvent (if **1-nitrobutane** is not the solvent, e.g., THF)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Standard workup reagents (e.g., saturated NH₄Cl solution, ethyl acetate, brine)

Procedure:

- To a round-bottom flask under an inert atmosphere, add the aldehyde (1.0 equivalent) and **1-nitrobutane** (1.2-1.5 equivalents). If **1-nitrobutane** is also the solvent, use a larger excess. If another solvent is used, add it to achieve a suitable concentration (e.g., 0.5 M).
- Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
- Slowly add the base catalyst (e.g., 0.1-0.2 equivalents) to the stirred solution.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
- Extract the product with an organic solvent such as ethyl acetate.
- Wash the combined organic layers with water and brine.

- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.



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